molecular formula C14H14BrNOS B14433591 1-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridin-1-ium bromide CAS No. 77148-76-6

1-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridin-1-ium bromide

Cat. No.: B14433591
CAS No.: 77148-76-6
M. Wt: 324.24 g/mol
InChI Key: KWHPDFPJOBIIKQ-UHFFFAOYSA-M
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Description

1-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridin-1-ium bromide is a chemical compound with the molecular formula C14H14BrNO It is known for its unique structure, which includes a pyridinium ion, a phenylethyl group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridin-1-ium bromide typically involves the reaction of 2-methylpyridine with 2-bromoacetophenone in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the bromide ion is displaced by the pyridine nitrogen. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also include additional steps such as solvent recovery and waste management to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridin-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the phenylethyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetonitrile, room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, reflux.

    Substitution: Sodium chloride, sodium iodide, thiolates, acetonitrile, room temperature.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Corresponding halide or thiolate derivatives.

Scientific Research Applications

1-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridin-1-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium chloride
  • 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
  • 2-Methyl-1-(2-oxopropyl)pyridinium bromide

Uniqueness

1-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridin-1-ium bromide is unique due to the presence of the sulfanyl linkage, which imparts distinct chemical and biological properties.

Properties

CAS No.

77148-76-6

Molecular Formula

C14H14BrNOS

Molecular Weight

324.24 g/mol

IUPAC Name

2-(1-methylpyridin-1-ium-2-yl)sulfanyl-1-phenylethanone;bromide

InChI

InChI=1S/C14H14NOS.BrH/c1-15-10-6-5-9-14(15)17-11-13(16)12-7-3-2-4-8-12;/h2-10H,11H2,1H3;1H/q+1;/p-1

InChI Key

KWHPDFPJOBIIKQ-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=CC=C1SCC(=O)C2=CC=CC=C2.[Br-]

Origin of Product

United States

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